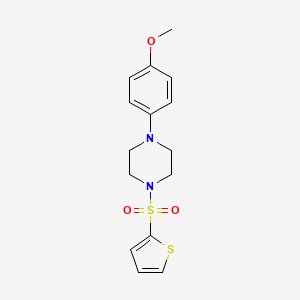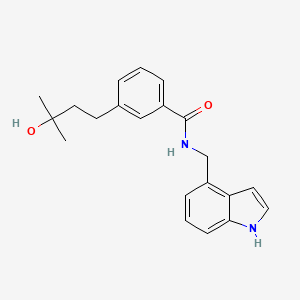![molecular formula C18H16N2O3 B5545432 1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)
1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole" often involves multi-step chemical reactions, starting from basic chemical reagents to complex molecules through heterocyclization reactions, as seen in the synthesis of novel compounds with specific functional groups (Ünver et al., 2009). These processes typically require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds is determined using various spectroscopic methods and sometimes X-ray crystallography. For instance, novel imidazole derivatives have their structures inferred through UV-vis, IR, 1H/13C NMR, mass spectrometry, and sometimes X-ray crystallography, providing detailed insights into their molecular geometry and electronic structure (Ünver et al., 2009).
Chemical Reactions and Properties
Compounds like "1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole" participate in various chemical reactions, forming new compounds with distinct properties. These reactions include heterocyclization, where different chemical reagents are used to synthesize novel molecules with potential biological activities (Mohareb & Gamaan, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. These properties are typically evaluated through experimental studies, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the compound's thermal stability (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties of "1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole" would involve its reactivity with various chemical agents, the potential for forming bonds with other molecules, and its behavior under different chemical conditions. These properties can be inferred from studies on similar compounds, providing insights into their reactivity, potential for forming complexes, and behavior in chemical reactions (Yankey et al., 2014).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Prashanth et al. (2021) on the corrosion inhibition efficacy of imidazole derivatives, including the exploration of their experimental, surface, and Density Functional Theory (DFT) analyses, highlights the potential of these compounds in protecting mild steel in acidic solutions. The imidazole derivative bearing a hydroxyl group exhibited significant corrosion inhibition efficiency, suggesting applications in materials science and engineering (Prashanth et al., 2021).
Synthesis and Characterization of Novel Compounds
Ünver et al. (2009) reported on the synthesis, spectroscopic characterization, crystal structure, and theoretical IR results by DFT calculations of new compounds, including 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones. These findings contribute to the chemical synthesis domain, offering methodologies for creating new materials with potential applications in various fields of chemistry (Ünver et al., 2009).
Fluorescent Probes
The development of a Zn^2+ fluorescent probe by Zheng Wen-yao (2012) demonstrates the application of imidazole derivatives in creating sensitive and specific sensors for metal ions. This research could have implications for environmental monitoring, biological research, and medical diagnostics (Zheng Wen-yao, 2012).
Catalysis and Polymerization
Research by Yankey et al. (2014) on (phenoxyimidazolyl-salicylaldimine)iron complexes explores their synthesis, properties, and applications in ethylene reactions, indicating the potential of these compounds in catalysis and polymerization processes. This could impact materials science, especially in the development of new polymeric materials (Yankey et al., 2014).
Antimicrobial Activity
Salahuddin et al. (2017) synthesized benzimidazole derivatives and evaluated their antimicrobial activity, showcasing the potential of imidazole compounds in developing new antibacterial and antifungal agents. This research contributes to the ongoing search for novel antimicrobial compounds to combat resistant strains of bacteria and fungi (Salahuddin et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-14(15-4-5-17-18(11-15)23-13-22-17)10-16(3-1)21-9-8-20-7-6-19-12-20/h1-7,10-12H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLAKJGXVOLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)OCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

